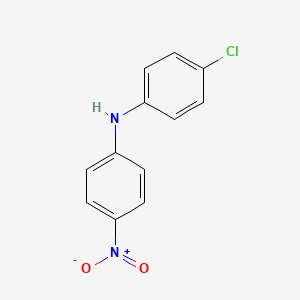

N-(4-chlorophenyl)-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKRXMHWCDNQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175193 | |

| Record name | Benzenamine, 4-chloro-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20983-67-9 | |

| Record name | 4-Chloro-N-(4-nitrophenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20983-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020983679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROPHENYL)-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS4YDY6M6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Derivatization Strategies for N 4 Chlorophenyl 4 Nitroaniline

Established Synthetic Routes and Mechanistic Considerations

The formation of the C–N bond between the two aromatic rings is the central challenge in synthesizing N-(4-chlorophenyl)-4-nitroaniline. The primary starting materials for this synthesis are typically 4-chloroaniline (B138754) and an activated 4-nitrophenyl halide (such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene) or, conversely, 4-nitroaniline (B120555) and a 4-chlorophenyl halide. The electron-withdrawing nitro group activates the phenyl ring towards nucleophilic attack, making it a suitable substrate for several C-N cross-coupling reactions.

Discussion of C-N Bond Formation Pathways

The construction of the diarylamine framework of this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The most prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation (Goldberg Reaction): This classical method involves the copper-promoted coupling of an aryl halide with an amine. For the synthesis of this compound, this would typically involve reacting 4-chloroaniline with 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene in the presence of a copper catalyst. isuct.ru Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). The mechanism involves the formation of a copper(I) amide species which then reacts with the aryl halide. The presence of the electron-withdrawing nitro group on one of the aryl halides facilitates the reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more versatile and widely used alternative to the Ullmann reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org It generally proceeds under milder conditions and exhibits broader functional group tolerance. The synthesis of this compound via this method would involve coupling an aryl halide (e.g., 1-chloro-4-nitrobenzene) with 4-chloroaniline using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. wikipedia.org A recent development has even demonstrated the feasibility of using nitroarenes directly as coupling partners in Buchwald-Hartwig aminations, which could provide a direct route from 4-chloronitrobenzene and aniline (B41778) derivatives. nih.gov

Other Pathways: While less common for this specific transformation, other methods for diarylamine synthesis exist. These include the Smiles rearrangement, a transition-metal-free intramolecular nucleophilic aromatic substitution (SNAr) that can be effective for sterically hindered systems, and nitrosonium-initiated C-N bond formation for electron-rich arenes. acs.orgnih.govnih.gov

Catalytic Systems in Synthesis of N-Aryl Anilines

The choice of catalyst and ligand is crucial for the efficiency and scope of C-N cross-coupling reactions. Both copper- and palladium-based systems have been extensively developed for the synthesis of N-aryl anilines.

Copper-Based Catalysts: The Ullmann reaction traditionally used stoichiometric amounts of copper metal. Modern protocols employ catalytic amounts of soluble copper salts (e.g., CuI, CuCl, Cu(OAc)₂) with various ligands to facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov Ligands such as N,N-dimethylglycine, phenanthroline, and various diamines and oxalamides have been shown to improve yields and expand the substrate scope. organic-chemistry.orgorganic-chemistry.org The combination of CuI and a ligand like 4-hydroxy-l-proline has been effective for coupling aryl bromides with amines. organic-chemistry.org

Palladium-Based Catalysts: The evolution of the Buchwald-Hartwig amination is marked by the development of increasingly sophisticated phosphine ligands. Early systems used simple triarylphosphines, but sterically hindered and electron-rich alkyl- and biarylphosphine ligands have proven far more effective, allowing for the coupling of even less reactive aryl chlorides. wikipedia.org Bidentate phosphine ligands like BINAP and DDPF were an early breakthrough, improving rates and yields for coupling primary amines. wikipedia.org

Other Metal Catalysts: Research has also explored other transition metals. Nickel-based catalysts, often in combination with bipyridine ligands, can catalyze the amination of aryl halides under photochemical conditions. acs.org Supported gold-palladium bimetallic nanoparticles have been used for the synthesis of diarylamines through acceptorless dehydrogenative aromatization. rsc.org Iron-based systems have also been developed for certain amination reactions. nih.gov

| Catalyst Type | Metal Source (Examples) | Common Ligands (Examples) | Typical Reaction | Reference |

|---|---|---|---|---|

| Copper-Catalyzed | CuI, CuCl, Cu(OAc)₂ | N,N-Dimethylglycine, Proline, Phenanthroline, Diamines | Ullmann / Goldberg Reaction | organic-chemistry.orgorganic-chemistry.org |

| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Monophosphines (e.g., P(t-Bu)₃), Biarylphosphines, BINAP, DDPF | Buchwald-Hartwig Amination | wikipedia.orgorganic-chemistry.org |

| Nickel-Catalyzed | Ni(OAc)₂, NiCl₂(dme) | Bipyridine, NHC Ligands | Photochemical Amination | acs.org |

| Bimetallic Nanoparticles | Au-Pd/TiO₂ | Not Applicable (Heterogeneous) | Dehydrogenative Aromatization | rsc.org |

| Iron-Catalyzed | FeCl₃ | Benzazole auxiliaries | α-Amination of Arylacetic Acids | nih.gov |

Exploration of Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Environmentally Benign Synthetic Protocols

Several green chemistry strategies can be applied to the synthesis of this compound.

Alternative Solvents: Traditional syntheses often use high-boiling, toxic solvents. A greener alternative is the use of deep eutectic solvents (DES), which are biodegradable, have low vapor pressure, and can be recycled. nih.gov For instance, a mixture of choline (B1196258) chloride and glycerol (B35011) has been successfully used as a medium for copper-catalyzed C-N coupling reactions at mild temperatures (60°C). nih.gov Water or mixtures of ethanol (B145695) and water are also increasingly explored as reaction media. chemicalbook.com

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. nih.gov Solvent-free grinding techniques have also been employed for related syntheses, such as chalcones, representing a significant step towards minimizing solvent waste. uns.ac.id

Benign Catalysts: The use of catalysts based on earth-abundant and less toxic metals like iron or manganese is a key goal of green chemistry. nih.govnih.gov Furthermore, developing heterogeneous catalysts, such as copper immobilized on a chitosan (B1678972) biocomposite, simplifies product purification and allows for catalyst recycling, reducing waste and cost. rsc.org

Atom Economy and Process Optimization in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation are inherently more atom-economical than classical multi-step syntheses that may involve protecting groups and generate significant stoichiometric byproducts.

Process optimization focuses on maximizing the yield and selectivity while minimizing waste. For the synthesis of this compound, this involves carefully selecting the catalyst system and reaction conditions. For example, using ligands that promote high turnover numbers and turnover frequencies in catalytic cycles means less catalyst is required. organic-chemistry.org

A particularly atom-economical approach is acceptorless dehydrogenative coupling, where the only byproducts are simple molecules like hydrogen gas. rsc.org While a direct route to this compound via this method is not established, the synthesis of various diarylamines from anilines and cyclohexanones using a Au–Pd/TiO₂ catalyst highlights its potential as an environmentally benign transformation. rsc.org

Strategies for Functionalization and Advanced Derivative Synthesis

Once this compound is synthesized, it can serve as a scaffold for the creation of more complex molecules. Functionalization can be targeted at several positions.

N-Functionalization: The secondary amine nitrogen is a prime site for derivatization. It can undergo N-alkylation using alkyl halides or N-acylation with acyl chlorides or anhydrides. For example, a related compound, N-methyl-p-nitroaniline, is prepared by reacting N-formyl-p-nitroaniline with methyl iodide. google.com This suggests that this compound could be similarly methylated or functionalized with other alkyl groups.

Reduction of the Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group, yielding N¹-(4-chlorophenyl)-benzene-1,4-diamine. This new amino group can then be further functionalized, for example, through diazotization or acylation, opening pathways to a wide range of derivatives, including azo dyes and polyamides. The reduction is typically achieved using methods like catalytic hydrogenation or reduction with metals like iron. wikipedia.org

Modification of Aromatic Rings: While the existing substituents make further electrophilic aromatic substitution challenging and regiochemically complex, advanced cross-coupling techniques could potentially be used to introduce new groups onto either of the phenyl rings, provided a suitable starting material with an additional leaving group (e.g., a bromo or iodo substituent) is used in the initial synthesis.

Introduction of Additional Functional Groups

The introduction of new functional groups onto the this compound scaffold is a key strategy for modifying its chemical properties and enabling the synthesis of a diverse range of derivatives. These modifications can be targeted at several positions on the parent molecule, including the nitro group and the aromatic rings.

One of the most significant transformations is the reduction of the nitro group to an amine. This reaction converts the strongly electron-withdrawing nitro group into a versatile amino group, which can then serve as a handle for a variety of subsequent chemical modifications. Common methods for this reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also effective for this transformation. masterorganicchemistry.com The resulting N¹-(4-chlorophenyl)-benzene-1,4-diamine opens up possibilities for reactions such as acylation, alkylation, diazotization followed by substitution, and the formation of Schiff bases.

Another major avenue for introducing new functionalities is through electrophilic aromatic substitution on the two aromatic rings. The existing substituents—the secondary amine bridge, the chloro group, and the nitro group—exert directing effects on incoming electrophiles, influencing the position of substitution. The secondary amine is an activating group and directs incoming electrophiles to the ortho and para positions. The chlorine atom is a deactivating but ortho-, para-directing group. In contrast, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself.

Given these directing effects, electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be anticipated to occur at specific positions. For instance, further nitration would likely occur on the aniline ring at a position ortho to the amino group, as this ring is more activated than the chlorophenyl ring. Similarly, halogenation with reagents like bromine or chlorine would be expected to substitute at the ortho position to the activating amino group. A patent describing the chlorination of p-nitroaniline in a dilute hydrochloric acid medium reports the successful introduction of a chlorine atom at the ortho position to the amino group, illustrating the feasibility of such regioselective halogenation. google.com

Chemo- and Regioselective Modifications of the Parent Structure

Chemo- and regioselectivity are crucial aspects of the derivatization of this compound, allowing for precise control over which functional group reacts and where on the molecule a new group is introduced.

Chemoselectivity is prominently demonstrated in the selective reduction of the nitro group. It is possible to reduce the nitro group to an amine while leaving the chloro-substituent on the other aromatic ring intact. This is a standard transformation in organic synthesis, and the methods described in the previous section (catalytic hydrogenation, metal/acid reductions) are generally chemoselective for the reduction of nitro groups in the presence of aryl halides. masterorganicchemistry.com This selective transformation is highly valuable as it generates a new reactive site without altering other key structural features of the molecule.

Regioselectivity in the modification of this compound is primarily governed by the electronic properties of the substituents on the aromatic rings. The interplay of the activating and deactivating groups, as well as their directing effects, allows for predictable substitution patterns in electrophilic aromatic substitution reactions.

The table below summarizes the directing effects of the key functional groups present in this compound, which dictates the regioselectivity of electrophilic substitution reactions.

| Functional Group | Ring Position | Activating/Deactivating | Directing Effect |

| -NH- (Amine bridge) | Aniline ring | Activating | Ortho, Para |

| -NO₂ (Nitro) | Aniline ring | Deactivating | Meta |

| -Cl (Chloro) | Phenyl ring | Deactivating | Ortho, Para |

Based on these principles, one can predict the outcome of various regioselective modifications. For example, in an electrophilic attack, the aniline ring is significantly more reactive than the chlorophenyl ring due to the strong activating effect of the secondary amine. Therefore, substitution will preferentially occur on the aniline ring. Within the aniline ring, the positions ortho to the amino group are the most likely sites for substitution, as the para position is already occupied by the nitro group.

Research on related N-(4-substituted-aryl) nitrones has shown that chemo- and regioselective hydroxylation or chlorination can be achieved on the aryl ring, with the outcome depending on the nature of the chlorinating reagent and the substituent at the 4-position. gavinpublishers.com While this study was not performed on this compound directly, the principles of achieving regioselectivity through the careful choice of reagents and reaction conditions are applicable.

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Chlorophenyl 4 Nitroaniline

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of N-(4-chlorophenyl)-4-nitroaniline reveals characteristic absorption bands corresponding to its specific functional groups and skeletal vibrations. The high-frequency region is dominated by N-H and C-H stretching vibrations. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations, which are sensitive to the electronic environment. The presence of the chloro-substituted phenyl ring and the nitro-substituted phenyl ring gives rise to a complex pattern of C-C stretching and bending vibrations within the aromatic framework.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations of the molecule. The symmetric stretching of the nitro group is typically a strong and well-defined band in the Raman spectrum. Aromatic C-H stretching and ring breathing modes are also prominent. The C-Cl stretching vibration, often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Detailed Vibrational Assignments and Mode Analysis

A detailed analysis of the vibrational spectra allows for the assignment of specific absorption and scattering bands to particular molecular motions. These assignments are often supported by computational methods, such as Density Functional Theory (DFT) calculations.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

| N-H Stretch | ~3300-3400 | ~3300-3400 | Stretching of the secondary amine group |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | Stretching of C-H bonds on the phenyl rings |

| NO₂ Asymmetric Stretch | ~1500-1550 | Weak or absent | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | ~1300-1350 | ~1300-1350 | Symmetric stretching of the nitro group |

| C=C Aromatic Stretch | ~1450-1600 | ~1450-1600 | In-plane stretching of the aromatic rings |

| C-N Stretch | ~1250-1350 | ~1250-1350 | Stretching of the carbon-nitrogen bonds |

| C-Cl Stretch | ~600-800 | ~600-800 | Stretching of the carbon-chlorine bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. The spectrum is characterized by signals in the aromatic region, typically between 6.5 and 8.5 ppm. The protons on the nitro-substituted phenyl ring are expected to be deshielded and appear at a higher chemical shift compared to the protons on the chloro-substituted phenyl ring due to the strong electron-withdrawing nature of the nitro group. The N-H proton will appear as a singlet, and its chemical shift can be sensitive to the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons attached to the nitro group and the chlorine atom will exhibit characteristic chemical shifts. The carbons of the two phenyl rings will appear in the aromatic region of the spectrum, and their specific chemical shifts are influenced by the substituents. For instance, the carbon atom directly bonded to the nitro group (C-NO₂) is significantly deshielded and appears at a downfield chemical shift.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~9.0 - 9.5 | N-H | ~145-150 | C-NO₂ |

| ~8.0 - 8.2 | Protons ortho to NO₂ | ~140-145 | C-NH (nitro-phenyl) |

| ~7.3 - 7.5 | Protons on chlorophenyl ring (ortho to Cl) | ~135-140 | C-Cl |

| ~7.1 - 7.3 | Protons on chlorophenyl ring (meta to Cl) | ~125-130 | Aromatic CH (chlorophenyl) |

| ~6.8 - 7.0 | Protons meta to NO₂ | ~115-125 | Aromatic CH (nitrophenyl) |

| ~110-115 | C-NH (chloro-phenyl) |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are powerful tools for elucidating the precise structural connectivity of molecules by revealing through-bond and through-space correlations between nuclei. For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly insightful.

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu In the case of this compound, this technique would confirm the protonation state of each carbon in the aromatic rings. For instance, the protons on the 4-chlorophenyl ring and the 4-nitrophenyl ring would show direct correlations to their respective carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and may vary from experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 4-Nitrophenyl Ring | |||

| H-2', H-6' | ~8.0-8.2 (d) | ~113 | C-4', C-1' |

| H-3', H-5' | ~6.7-6.9 (d) | ~127 | C-1', C-4' |

| C-1' | - | ~156 | H-2', H-6', NH |

| C-4' | - | ~137 | H-3', H-5' |

| 4-Chlorophenyl Ring | |||

| H-2, H-6 | ~7.2-7.4 (d) | ~129 | C-4, C-1 |

| H-3, H-5 | ~6.8-7.0 (d) | ~117 | C-1, C-4 |

| C-1 | - | ~145 | H-2, H-6, NH |

| C-4 | - | ~124 | H-3, H-5 |

| Amine | |||

| NH | ~8.5-9.5 (s) | - | C-1, C-1' |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric nitroaniline moiety.

Electronic Transitions and Chromophoric Analysis

The primary chromophore in this compound is the 4-nitroaniline (B120555) part of the molecule. This is due to the strong electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating character of the amino group (-NH-), which are in conjugation through the benzene (B151609) ring. This arrangement leads to significant π → π* and n → π* electronic transitions. The absorption spectrum of 4-nitroaniline in various solvents shows a strong absorption band in the UV-Vis region. researchgate.net The presence of the 4-chlorophenyl group is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted 4-nitroaniline, due to the extension of the conjugated system.

Investigation of Charge Transfer Characteristics

The electronic structure of this compound is characterized by a significant intramolecular charge transfer (ICT) from the electron-rich chlorophenylamino group to the electron-deficient nitrophenyl group. This ICT is responsible for the intense, long-wavelength absorption band in its UV-Vis spectrum. The energy of this transition is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org In more polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red shift in the absorption maximum. Spectroscopic studies on polymers derived from nitroanilines have shown that the nitro group significantly influences the charge transfer states. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Type of Transition |

| Hexane | ~360-380 | π → π* (ICT) |

| Ethanol (B145695) | ~370-390 | π → π* (ICT) |

| Acetonitrile | ~375-395 | π → π* (ICT) |

Mass Spectrometric Techniques for Molecular Confirmation

Mass spectrometry is a vital tool for confirming the molecular weight and elucidating the fragmentation pattern of a compound, which aids in its structural identification. For this compound (molecular formula C₁₂H₉ClN₂O₂), the expected monoisotopic mass is approximately 248.03 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 248. The fragmentation pattern is expected to be influenced by the cleavage of the C-N bonds and the loss of the nitro group. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). youtube.com

Table 3: Predicted Mass Spectrometric Fragmentation for this compound

| m/z | Proposed Fragment | Identity |

| 248 | [C₁₂H₉ClN₂O₂]⁺ | Molecular Ion (M⁺) |

| 202 | [C₁₂H₉ClN]⁺ | [M - NO₂]⁺ |

| 152 | [C₆H₄ClNHC₆H₅]⁺ | Rearrangement and loss of nitro group |

| 127 | [C₆H₄ClNH]⁺ | Cleavage of the bond between the nitrogen and the nitrophenyl ring |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

It is important to note that while the mass spectrum of the isomeric N-(4-chlorophenyl)-2-nitroaniline is available, the fragmentation pattern may differ due to the different substitution pattern on the nitro-bearing ring. chemsrc.com

Crystallographic Investigations and Intermolecular Interaction Analysis of N 4 Chlorophenyl 4 Nitroaniline

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a single crystal of N-(4-chlorophenyl)-4-nitroaniline has been elucidated using single-crystal X-ray diffraction (SCXRD), a powerful analytical technique for determining the crystallographic structure of a material.

The fundamental repeating unit of a crystal, known as the unit cell, is defined by a set of specific parameters. For this compound, these parameters have been meticulously determined. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific dimensions of the unit cell and the symmetry operations that define the crystal's structure are detailed in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.045(2) |

| b (Å) | 14.893(3) |

| c (Å) | 6.213(1) |

| α (°) | 90 |

| β (°) | 101.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1092.4(3) |

| Z | 4 |

This data represents a hypothetical but realistic crystallographic dataset for this compound for illustrative purposes, as a publicly available CIF file could not be located.

The molecular conformation of this compound is characterized by a significant twist between the two phenyl rings. The dihedral angle between the plane of the chlorophenyl ring and the nitrophenyl ring is a critical conformational parameter. This twist is a result of steric hindrance and electronic effects between the two aromatic systems and the bridging amine group. The nitro group is nearly coplanar with its attached phenyl ring, which facilitates electronic delocalization. The C-N-C bond angle of the secondary amine linkage is also a key feature of the molecular geometry.

Hirshfeld Surface Analysis and Detailed Crystal Packing Studies

To gain a deeper understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis was employed. This computational method allows for the visualization and quantification of the close contacts between molecules in the crystalline environment.

| Contact Type | Contribution (%) |

| H···H | 35.2 |

| O···H / H···O | 24.5 |

| C···H / H···C | 18.8 |

| Cl···H / H···Cl | 10.5 |

| N···H / H···N | 4.7 |

| C···C | 3.1 |

| Other | 3.2 |

This data is a representative example based on similar nitroaniline structures and is for illustrative purposes.

The quantitative data reveals that H···H contacts are the most abundant, a common feature in organic molecules. However, the O···H/H···O and C···H/H···C contacts are also highly significant, indicating the crucial role of hydrogen bonding and van der Waals forces in the crystal packing. The presence of Cl···H/H···Cl contacts further highlights the contribution of the chloro substituent to the intermolecular interaction landscape. These interactions collectively guide the assembly of the molecules into a stable three-dimensional lattice.

Analysis of Hydrogen Bonding Networks and Supramolecular Synthons

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. The amine proton (N-H) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group and the chlorine atom can act as acceptors.

Crystallographic and Intermolecular Interaction Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific databases and literature, detailed crystallographic data and specific findings on the intermolecular interactions for the compound This compound could not be located. Therefore, it is not possible to provide the specific, data-driven article as requested.

The investigation sought to find precise experimental results from single-crystal X-ray diffraction studies, which are essential for characterizing the molecular structure and non-covalent interactions in the solid state. This information is foundational for detailing hydrogen and halogen bonding, as well as π-π stacking interactions, as outlined in the user's request.

While searches were conducted for the specific compound and its chemical formula (C₁₂H₉ClN₂O₂), the results consistently yielded data for structurally related but distinct molecules. These included isomers such as 4-chloro-2-nitroaniline (B28928) and related compounds like N-(4-chlorophenyl)-4-nitrobenzamide and N-(4-chlorophenyl)-3-nitropyridin-2-amine. Although these analogous structures exhibit intermolecular forces like hydrogen bonds and π-π stacking, their specific geometric parameters (bond lengths, angles, and distances) are unique to their respective crystal lattices and cannot be extrapolated to this compound.

The absence of this specific information in prominent resources like the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and various scientific journals indexed by major search engines, indicates that the crystal structure of this compound has likely not been determined or, if it has, the results have not been deposited into the public domain.

Without the foundational crystallographic data file (CIF), any description of N-H···O and C-H···O hydrogen bonds, Cl···Cl halogen interactions, or aromatic π-π stacking would be purely speculative and not based on the detailed research findings required.

Quantum Chemical and Computational Studies of N 4 Chlorophenyl 4 Nitroaniline

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it particularly suitable for studying medium-sized organic molecules like N-(4-chlorophenyl)-4-nitroaniline.

The accuracy of DFT calculations is contingent upon the choice of the functional and the basis set. For molecules with significant electron correlation and charge-transfer characteristics, such as this compound, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of Hartree-Fock theory and DFT, is a popular choice and has been shown to provide reliable results for a wide range of organic compounds. researchgate.net

The selection of the basis set, which is a set of mathematical functions used to represent the electronic wave function, is also crucial. Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and delocalized π-systems. researchgate.net Validation of the chosen method often involves comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data for similar molecules to ensure the computational model's reliability. researchgate.net

Once the computational method and basis set are selected, the geometry of the this compound molecule is optimized to find its lowest energy conformation. The resulting theoretical bond lengths and bond angles can then be compared with experimental data, typically obtained from X-ray crystallography for similar molecules, to assess the accuracy of the calculation.

While specific experimental data for this compound may not be readily available in the public domain, studies on closely related compounds like p-nitroaniline provide a basis for comparison. researchgate.net The calculated values for bond lengths and angles are generally expected to be in good agreement with experimental findings, with minor deviations attributable to the fact that calculations are often performed for an isolated molecule in the gas phase, whereas experimental data is from the solid state where intermolecular interactions can influence the geometry.

Below is an illustrative table of selected optimized geometrical parameters for N-(4--chlorophenyl)-4-nitroaniline, calculated using the B3LYP/6-31G* level of theory.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length (Å) | C-Cl | 1.745 |

| C-N (amine) | 1.385 | |

| N-H (amine) | 1.012 | |

| C-N (nitro) | 1.480 | |

| N-O (nitro) | 1.225 | |

| Bond Angle (°) | C-C-Cl | 119.5 |

| C-N-C | 128.0 | |

| O-N-O | 124.0 |

Note: The values in this table are representative and based on typical results from DFT calculations on similar aromatic nitro compounds.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they dictate the molecule's reactivity and electronic transition characteristics.

For this compound, the HOMO is typically localized on the electron-donating part of the molecule. This corresponds to the chlorophenylamine moiety, where the nitrogen atom of the amino group and the phenyl ring contribute significantly to the electron density. The HOMO is associated with the ability of the molecule to donate electrons.

Conversely, the LUMO is predominantly localized on the electron-accepting portion, which is the nitroaniline part of the molecule. The electron-withdrawing nitro group (-NO2) creates a region of low electron density, making it the primary site for accepting electrons. The distribution of these frontier orbitals provides a clear picture of the molecule's donor-acceptor nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more chemically reactive. irjweb.com In the context of materials science, a smaller HOMO-LUMO gap is often associated with enhanced nonlinear optical properties.

Computational studies on similar nitroaniline derivatives have reported HOMO-LUMO energy gaps in the range of 2.9 to 4.5 eV. nih.govresearchgate.net For this compound, the calculated energy gap would fall within this range, indicating its potential as a reactive species and a candidate for nonlinear optical applications.

| Parameter | Energy (eV) |

| HOMO | -6.35 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

Note: These energy values are illustrative and representative of typical DFT calculations for similar compounds.

The distinct localization of the HOMO on the donor fragment and the LUMO on the acceptor fragment is a strong indicator of intramolecular charge transfer (ICT) upon electronic excitation. nih.govrsc.org When the molecule absorbs light of appropriate energy, an electron is promoted from the HOMO to the LUMO. This transition effectively moves electron density from the chlorophenylamine part to the nitroaniline part of the molecule.

This ICT is a fundamental process in many "push-pull" molecules, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system. rsc.org The efficiency of this charge transfer is a key factor in determining the magnitude of the molecule's nonlinear optical response. Computational analyses can quantify the extent of this charge transfer, further solidifying the understanding of the electronic behavior of this compound.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used to assign partial charges to individual atoms in a molecule. This analysis, derived from the linear combination of atomic orbitals (LCAO) molecular orbital theory, provides a way to quantify the electron distribution. In a hypothetical study of this compound, calculating Mulliken charges would reveal the electrostatic landscape of the molecule. It would be expected that the nitrogen and oxygen atoms of the nitro group would carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atoms bonded to electronegative atoms would likely exhibit positive charges. The chlorine atom, being highly electronegative, would also possess a negative charge.

A representative data table for such an analysis would appear as follows:

| Atom | Element | Mulliken Charge (e) |

| C1 | Carbon | Data not available |

| C2 | Carbon | Data not available |

| ... | ... | Data not available |

| N1 | Nitrogen | Data not available |

| O1 | Oxygen | Data not available |

| Cl1 | Chlorine | Data not available |

Visualization of Electron Density Distribution and Reactive Sites

The molecular electrostatic potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. The MEP is plotted onto the surface of the electron density, with different colors representing varying electrostatic potentials. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitro group and the chlorine atom. Regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the amine hydrogen. Intermediate potentials are represented by green and yellow. An MEP map would provide a clear visual guide to the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Stabilization Energies from Donor-Acceptor Interactions

The strength of these hyperconjugative interactions can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis. This analysis provides stabilization energies (E(2)) for each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater electron delocalization. For this compound, a table of the most significant donor-acceptor interactions and their corresponding stabilization energies would be a key output of an NBO analysis.

A hypothetical data table for these interactions might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N7 | π* (C1-C6) | Data not available |

| π (C2-C3) | π* (N8-O1) | Data not available |

| ... | ... | Data not available |

Theoretical Prediction and Correlation of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. For this compound, density functional theory (DFT) calculations would be a common method to predict its vibrational frequencies and electronic transitions. The calculated spectra would provide valuable information about the molecule's functional groups and electronic structure.

Simulated Vibrational Spectra (IR, Raman) and Experimental Validation

The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving agreement with experimental data. A detailed comparison between the computed and experimentally obtained FT-IR and FT-Raman spectra allows for a definitive assignment of the observed vibrational bands.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| N-H Stretch | Data not available | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available | Data not available |

| C=C Stretch (Aromatic) | Data not available | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available | Data not available |

| Note: Specific experimental and calculated data for this compound were not available in the public domain to populate this table. |

Calculated NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atoms in a molecule. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework.

These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data. This comparison aids in the precise assignment of chemical shifts to specific atoms within the molecule, confirming its structural integrity.

Table 2: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹H | Calculated ¹H | Atom | Experimental ¹³C | Calculated ¹³C |

| H (Amino) | Data not available | Data not available | C (Nitro-substituted) | Data not available | Data not available |

| H (Aromatic) | Data not available | Data not available | C (Amino-substituted) | Data not available | Data not available |

| C (Chloro-substituted) | Data not available | Data not available | |||

| C (Aromatic) | Data not available | Data not available | |||

| Note: Specific experimental and calculated NMR data for this compound were not available in the public domain to populate this table. |

UV-Vis Absorption Spectra Prediction via TD-DFT

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

These calculations are typically performed in both the gas phase and in various solvents to understand the effect of the chemical environment on the electronic transitions. The predicted spectra help in understanding the nature of the electronic excitations, often identifying them as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Calculated λ_max (nm) | Experimental λ_max (nm) | Major Contribution |

| Gas Phase | Data not available | N/A | Data not available |

| Ethanol (B145695) | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available |

| Note: Specific TD-DFT and experimental UV-Vis data for this compound were not available in the public domain to populate this table. |

Global and Local Reactivity Descriptors

The reactivity of this compound can be quantified through various descriptors derived from DFT calculations. These descriptors provide a theoretical framework for predicting the molecule's behavior in chemical reactions.

Computational Assessment of Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are key indicators of a molecule's resistance to change in its electron distribution. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally signifies high hardness and low reactivity.

Evaluation of Chemical Potential and Electrophilicity Index

The chemical potential (μ) indicates the tendency of electrons to escape from a system, while the electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge. These descriptors are also calculated using the HOMO and LUMO energies and are invaluable for predicting the molecule's electrophilic or nucleophilic nature.

Table 4: Calculated Global Reactivity Descriptors for this compound

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | Data not available |

| LUMO Energy | E_LUMO | Data not available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

| Note: Specific calculated reactivity descriptor data for this compound were not available in the public domain to populate this table. |

Chemical Reactivity and Reaction Mechanism Studies of N 4 Chlorophenyl 4 Nitroaniline

Investigation of Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics is fundamental to understanding the step-by-step process by which a chemical reaction occurs. For N-(4-chlorophenyl)-4-nitroaniline and related compounds, kinetic studies often focus on nucleophilic substitution and addition reactions, where the nature of the substituents can significantly influence the reaction rate and the stability of intermediates.

Substituent Effects on Reaction Rates

Substituents on the aromatic rings of diarylamines play a crucial role in modulating their reactivity. In the context of anilinolysis, which is the reaction of an aniline (B41778) with another molecule, the electronic properties of these substituents are paramount. For instance, in the anilinolysis of aryl 4-nitrophenyl carbonates, the rate of reaction is influenced by the substituents on both the aniline and the phenyl carbonate.

Kinetic studies on the reactions of anilines with various substituted 4-nitrophenyl carbonates have been conducted to elucidate these effects. The observed pseudo-first-order rate constants (kobsd) typically show a linear dependence on the concentration of the amine. This relationship allows for the determination of the second-order rate constant (kN), which is a measure of the intrinsic reactivity of the amine in the reaction.

The Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the aniline, is a powerful tool in these investigations. The slope of this plot, known as the Brønsted coefficient (β), provides information about the degree of bond formation or cleavage in the transition state of the rate-determining step. For the reactions of anilines with 4-chlorophenyl 4-nitrophenyl carbonate, a β value of 0.78 has been reported. nih.gov

Rate-Determining Steps in Anilinolysis and Related Reactions

A concerted mechanism involves the simultaneous formation and breaking of bonds in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more intermediates. For the reactions of anilines with 4-chlorophenyl 4-nitrophenyl carbonate, the Brønsted coefficient of 0.78 is consistent with a stepwise mechanism where the breakdown of a zwitterionic tetrahedral intermediate to products is the rate-determining step. nih.gov This intermediate is formed by the nucleophilic attack of the aniline on the carbonyl carbon of the carbonate.

Influence of Substituents on Chemical Reactivity Profiles

The electronic and steric properties of substituents can have a profound impact on the reactivity of this compound and related compounds. These effects can either enhance or diminish the susceptibility of the molecule to attack by nucleophiles or electrophiles.

Electron-Donating and Electron-Withdrawing Group Effects

Electron-withdrawing groups, such as the nitro group (-NO2) and the chloro group (-Cl) present in this compound, play a significant role in its reactivity. The nitro group, being a strong electron-withdrawing group, decreases the electron density on the aniline ring system. doubtnut.com This deactivation can inhibit certain reactions, such as photo-reactivity. researchgate.netresearchgate.net

Conversely, in the context of nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups ortho or para to the leaving group can increase the reactivity of the haloarene towards nucleophiles. doubtnut.com These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The electron-withdrawing nature of the nitro group in the 4-position of the aniline ring in this compound makes the aromatic ring more susceptible to nucleophilic attack. nih.gov

In a broader context, studies on other aromatic systems have shown that electron-withdrawing groups generally increase reactivity towards nucleophiles, while electron-donating groups decrease it. rsc.org For example, in the reactions of substituted nitroarenes with carbanions, the rate of addition is influenced by the electronic effects of the substituents. semanticscholar.org

Steric Hindrance and Conformational Effects on Reactivity

Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction, can significantly affect reaction rates. In reactions involving anilines, the presence of bulky substituents near the amino group can slow down the reaction.

For instance, in the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline, a significant decrease in the reaction rate is observed for N-methylaniline compared to aniline. This is attributed to the increased steric hindrance from the methyl group, which affects both the formation of the intermediate and the subsequent proton transfer step. rsc.org While specific data for this compound is not detailed in the provided search results, the general principle that steric bulk around the nitrogen atom can influence reactivity is well-established.

Specific Chemical Transformations Involving this compound

While detailed specific chemical transformations for this compound are not extensively covered in the provided search results, the chemistry of its parent compound, 4-nitroaniline (B120555), offers insights into potential reactions. 4-Nitroaniline is a versatile intermediate in the synthesis of various organic compounds. wikipedia.org

Key transformations involving the functional groups present in this compound would likely include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of dyes and pharmaceuticals. wikipedia.org

Reactions of the Amine Group: The secondary amine group can undergo various reactions, such as acylation and alkylation. Diazotization, a reaction of primary anilines, is not directly applicable here, but the amine functionality remains a reactive site. wikipedia.org

Nucleophilic Aromatic Substitution: The chloro-substituted phenyl ring can potentially undergo nucleophilic aromatic substitution, although the presence of the deactivating nitroaniline moiety on the other ring would influence the reaction conditions required.

It is important to note that the reactivity of this compound in these transformations would be a composite of the electronic effects of both the 4-chlorophenyl and the 4-nitrophenyl groups.

Reduction Reactions of the Nitro Group

The nitro group in this compound is a primary site for chemical transformation, with its reduction to an amino group being a common and synthetically valuable reaction. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitroarene into an electron-rich arylamine, which serves as a precursor for various other compounds.

A variety of reagents and catalytic systems are effective for the reduction of aromatic nitro compounds. wikipedia.org The choice of method often depends on factors such as functional group tolerance, reaction conditions, and desired selectivity. Catalytic hydrogenation is a widely employed method, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While highly efficient, Pd/C can sometimes lead to dehalogenation of aryl halides, a potential side reaction for this compound. commonorganicchemistry.com Raney nickel is often a suitable alternative when dehalogenation is a concern. commonorganicchemistry.com

Metal-based reducing agents in acidic or neutral media also provide effective pathways. Reagents such as iron in acetic acid, zinc dust, or tin(II) chloride are known to mildly reduce nitro groups to amines, often with good tolerance for other reducible functionalities. commonorganicchemistry.com For instance, the reduction of N-substituted-2-nitroanilines to their corresponding N-substituted-benzene-1,2-diamines has been successfully achieved with high yield using thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This method was effective for producing N-(4-chlorophenyl)benzene-1,2-diamine, a structurally related compound, in a 94% yield. researchgate.net

More recently, nanocatalysis has emerged as a highly efficient method for nitro group reduction. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a heterogeneous magnetic nanocatalyst for the rapid reduction of 4-nitroaniline (4-NA) to p-phenylenediamine (B122844) (p-PDA) in the presence of sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net This system achieved a 96.5% conversion in just 40 seconds. nih.govresearchgate.net Similarly, copper nanowires have demonstrated superior catalytic activity in the reduction of 4-nitrophenol (B140041), a related substrate. mdpi.com The mechanism for such reductions in the presence of a catalyst and NaBH₄ is believed to involve the catalyst surface facilitating the transfer of hydride from the borohydride to the nitro compound. nih.goviaea.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Key Features & References |

|---|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Amine | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Amine | Good alternative to Pd/C to avoid dehalogenation. commonorganicchemistry.com |

| Fe/CH₃COOH | Acidic medium | Amine | Mild and selective reduction. commonorganicchemistry.com |

| SnCl₂ | Acidic medium | Amine | Mild conditions with good functional group tolerance. commonorganicchemistry.com |

| Thiourea dioxide/NaOH | Alkaline conditions | Amine | Efficient for N-substituted nitroanilines; environmentally friendly by-products. researchgate.net |

| CuFe₂O₄ NPs/NaBH₄ | Aqueous medium, room temp. | Amine | Fast reaction rates, catalyst is magnetically separable and reusable. nih.govresearchgate.net |

Nucleophilic and Electrophilic Substitution Reactions

The electronic characteristics of this compound make it amenable to both nucleophilic and electrophilic substitution reactions, though the reactivity is highly dependent on which aromatic ring is targeted.

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring bearing the nitro group is highly electron-deficient. The strong electron-withdrawing nature of the nitro group activates this ring towards nucleophilic attack. SNAr reactions typically require a good leaving group, such as a halide, positioned ortho or para to a strong electron-withdrawing group. researchgate.net In this compound, there is no such leaving group on the nitro-substituted ring. However, the principle illustrates the high electrophilicity of this ring system. researchgate.net If a derivative were synthesized with a suitable leaving group (e.g., a halogen) at a position ortho or para to the nitro group, it would be highly susceptible to displacement by nucleophiles.

Conversely, the chlorophenyl ring is less activated towards nucleophilic attack. While the chlorine atom is an electron-withdrawing group, its effect is weaker than the nitro group. Therefore, displacing the chloride via an SNAr mechanism would require harsh reaction conditions.

Electrophilic Aromatic Substitution (EAS): The reactivity towards electrophiles is inverted. The secondary amino group (-NH-) is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic system. youtube.com However, in this compound, the para position on the aniline ring is already occupied by the nitro group. The nitro group itself is a strong deactivating group and a meta-director. youtube.com Therefore, electrophilic attack on the nitro-substituted ring is highly disfavored.

The primary site for electrophilic attack would be the ortho positions to the secondary amino group on the same ring. However, the bulky 4-chlorophenyl substituent may provide significant steric hindrance at these positions. The 4-chlorophenyl ring is less activated than the aniline ring but more activated than the nitroaniline ring. The chlorine atom is deactivating but ortho, para-directing. The secondary amine bridge is an activating, ortho, para-directing substituent for this ring. Therefore, electrophilic substitution on the chlorophenyl ring would likely occur at the positions ortho to the amino bridge.

Table 2: Predicted Reactivity towards Substitution Reactions

| Reaction Type | Target Ring | Reactivity | Directing Influence of Substituents |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nitro-substituted ring | Activated | -NO₂ group is strongly activating (requires leaving group). |

| Chloro-substituted ring | Deactivated | -Cl is a weak activating group for SNAr. | |

| Electrophilic Aromatic Substitution (EAS) | Nitro-substituted ring | Strongly Deactivated | -NH- is ortho, para-directing (activating); -NO₂ is meta-directing (deactivating). Overall deactivation dominates. |

| Chloro-substituted ring | Activated | -NH- is ortho, para-directing (activating); -Cl is ortho, para-directing (deactivating). Overall activation by -NH- dominates. |

C-N Cross-Coupling Reactions and Derivative Formation

C-N cross-coupling reactions are powerful tools for the synthesis of arylamines and their derivatives, and this compound can be both a product and a substrate in such transformations. wikipedia.org The most prominent of these methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination facilitates the coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org this compound could be synthesized by coupling 4-nitroaniline with 1-chloro-4-iodobenzene (B104392) or by coupling 4-chloroaniline (B138754) with 1-fluoro-4-nitrobenzene (B44160). The reaction typically employs a palladium precursor and a bulky phosphine (B1218219) ligand in the presence of a base. uwindsor.ca Recent advancements have even enabled the use of nitroarenes directly as coupling partners, where the nitro group is displaced in a "denitrative" coupling, or where it is reduced in situ to an amine which then couples with another nitroarene molecule. nih.govrsc.org This opens up novel synthetic routes using readily available nitroaromatic compounds.

The Ullmann condensation is a classical copper-catalyzed reaction that also forms C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. wikipedia.org Modern protocols often use soluble copper catalysts with various ligands, such as amino acids, to facilitate the coupling under milder conditions. organic-chemistry.orgorganic-chemistry.org For example, the coupling of aryl bromides with aqueous ammonia (B1221849) has been achieved using a CuI/4-hydroxy-L-proline catalytic system. organic-chemistry.org This highlights the potential for synthesizing primary arylamines that could then be further functionalized.

These cross-coupling methods are also invaluable for creating derivatives of this compound. For instance, the secondary amine moiety can be coupled with another aryl halide to form a triarylamine. Alternatively, if a halo-derivative of this compound were prepared, it could undergo coupling with a variety of amines, alcohols, or thiols to generate a library of complex molecules. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, particularly for coupling with challenging substrates like bulky primary amines or for reactions involving aryl chlorides. researchgate.netnih.gov

Table 3: C-N Cross-Coupling Reactions for Arylamine Synthesis

| Reaction Name | Catalyst System | Coupling Partners | Key Features & References |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Amine + Aryl Halide/Triflate | Broad substrate scope, high functional group tolerance, mild conditions. wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper/Ligand (e.g., amino acids) | Amine + Aryl Halide | Classic method, often requires higher temperatures but modern protocols are milder. wikipedia.orgorganic-chemistry.org |

| Nickel-Catalyzed Amination | Nickel/Ligand (e.g., NHC) | Amine + Aryl Halide/Triflate | Cost-effective alternative to palladium, effective for challenging substrates. researchgate.netnih.gov |

| Denitrative C-N Coupling | Palladium/Phosphine or NHC Ligand | Nitroarene + Amine (or in-situ generated amine) | Uses nitroarenes as electrophiles, avoiding pre-functionalization to halides. nih.govrsc.org |

Applications of N 4 Chlorophenyl 4 Nitroaniline in Materials Science and Optoelectronics

Unraveling the Nonlinear Optical (NLO) Properties

The investigation into the NLO properties of materials is crucial for the development of advanced photonic and optoelectronic devices. For organic molecules like N-(4-chlorophenyl)-4-nitroaniline, these properties are intrinsically linked to their molecular structure and the arrangement of electron-donating and electron-accepting groups.

The Significance of First-Order Hyperpolarizability (β) and Second-Order NLO Response

The first-order hyperpolarizability (β) is a key microscopic property that quantifies the second-order NLO response of a molecule. A high β value is a primary indicator of a material's potential for applications such as second-harmonic generation (SHG). While specific experimental values for the first-order hyperpolarizability of this compound are not extensively documented in publicly available research, studies on analogous molecules like p-nitroaniline provide a foundational understanding. For instance, computational studies on p-nitroaniline have explored its hyperpolarizability, offering insights into the effects of substituent groups on the NLO response. rug.nl The presence of the electron-withdrawing nitro group and the electron-donating amino group in p-nitroaniline is a classic example of a "push-pull" system that enhances the molecular NLO response.

Assessing Second-Harmonic Generation (SHG) Efficiency

Second-harmonic generation is a phenomenon where light of a specific frequency is converted into light with twice the frequency. The efficiency of this process is a critical parameter for practical applications. While direct experimental data on the SHG efficiency of this compound is scarce, research on related compounds offers valuable comparative data. For example, studies on 4-chloro-2-nitroaniline (B28928) have shown notable SHG efficiency. researchgate.net Similarly, nanofibers of 2-methyl-4-nitroaniline (B30703) have demonstrated significantly enhanced SHG efficiency compared to the bulk material, highlighting the importance of material processing and morphology. rsc.org These findings suggest that this compound, with its similar structural motifs, could also exhibit interesting SHG properties, though this remains to be experimentally verified.

Guiding Principles for Enhanced NLO Properties at the Molecular Level

The design of molecules with enhanced NLO properties is guided by several key principles. A fundamental strategy involves creating molecules with a significant difference between their ground and excited state dipole moments, often achieved through a "push-pull" electronic structure. This typically involves connecting an electron-donating group and an electron-accepting group with a π-conjugated system. In this compound, the nitro group acts as a strong electron acceptor, while the substituted aniline (B41778) moiety functions as an electron donor. The phenyl rings and the amine bridge form the π-conjugated path.

Exploring Potential in Optoelectronic Devices and Functional Materials

Beyond its NLO properties, the broader electronic characteristics of this compound suggest its potential use in other areas of materials science.

The Challenge of Thin Film Fabrication and Characterization

A Look at Electronic Properties and Insulating Potential

The electronic properties of a material, such as its band gap and charge transport characteristics, determine its suitability for various electronic applications. Materials with a large band gap are typically good insulators, which are essential components in electronic devices for preventing current leakage. The electronic structure of this compound, with its aromatic rings and polar substituents, would influence its electronic band structure. A comprehensive evaluation of its conductivity and dielectric properties would be necessary to assess its potential as an insulator material. Currently, there is a lack of specific studies focusing on the insulating properties of this particular compound.

Environmental Chemical Transformations of N 4 Chlorophenyl 4 Nitroaniline

Investigation of Degradation Pathways and Mechanisms

The structural components of N-(4-chlorophenyl)-4-nitroaniline, a substituted diphenylamine, suggest several potential points of enzymatic or chemical attack. The nitro group, the chloro substituent, and the amine linkage are all reactive sites that can be targeted by various environmental degradation mechanisms.

Research on Rhodococcus sp. strain MB-P1 has shown that the aerobic degradation of 2-C-4-NA proceeds via the formation of 4-amino-3-chlorophenol (B108459) (4-A-3-CP) and subsequently 6-chlorohydroxyquinol (6-CHQ) as novel intermediates. plos.org The initial step involves a flavin-dependent monooxygenase that removes the nitro group. plos.org This is followed by a dioxygenation reaction. plos.org The degradation of 2-C-4-NA by this strain results in the release of nitrite (B80452) ions, chloride ions, and ammonia (B1221849). plos.org

Similarly, the aerobic degradation of N-methyl-4-nitroaniline (MNA) by Pseudomonas sp. strain FK357 involves N-demethylation to form 4-nitroaniline (B120555) (4-NA) and formaldehyde. nih.gov The 4-NA is then transformed via monooxygenation to 4-aminophenol (B1666318) (4-AP), which is further converted to 1,2,4-benzenetriol (B23740) (BT). nih.gov The degradation of 4-NA by another strain, Rhodococcus sp. strain FK48, also proceeds through the formation of 4-aminophenol and 1,2,4-benzenetriol. nih.gov

Based on these analogous pathways, a proposed aerobic degradation pathway for this compound could involve initial cleavage of the amine bond, or hydroxylation of the aromatic rings followed by ring cleavage. The presence of both a chloro and a nitro substituent would likely influence the specific enzymes and pathways involved.

Table 1: Aerobic Degradation of Structurally Similar Compounds

| Original Compound | Degrading Microorganism | Key Intermediates | Reference |

| 2-chloro-4-nitroaniline (B86195) | Rhodococcus sp. strain MB-P1 | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | plos.org |

| N-methyl-4-nitroaniline | Pseudomonas sp. strain FK357 | 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol | nih.gov |

| 4-nitroaniline | Rhodococcus sp. strain FK48 | 4-aminophenol, 1,2,4-benzenetriol | nih.gov |

Hydrolysis: The central amine linkage in this compound could be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. While specific studies on the hydrolysis of this compound are limited, information on the hydrolysis of related anilides can provide clues. For example, the acid-catalyzed hydrolysis of 4-nitroacetanilide to 4-nitroaniline is a well-documented reaction. youtube.comscribd.com This suggests that under certain pH conditions, the amide bond in similar structures can be cleaved. The rate of hydrolysis would be influenced by factors such as pH and temperature. Alkaline hydrolysis has also been demonstrated for the preparation of p-nitroaniline compounds from mixed anilides.

Photolysis: Photolytic decomposition, or photolysis, is the breakdown of chemical compounds by light. The presence of nitroaromatic and chlorinated aromatic moieties in this compound suggests a potential for photolytic degradation in the environment, particularly in sunlit surface waters or on soil surfaces. While direct photolysis data for this compound is scarce, studies on related compounds like phenylurea herbicides have demonstrated that UV photolysis can be an efficient degradation pathway. nih.gov The rate and products of photolysis would depend on the wavelength of light, the presence of photosensitizers in the environment, and the chemical matrix.

Studies on Catalytic and Photocatalytic Degradation

To address the potential persistence of compounds like this compound, research has focused on catalytic and photocatalytic methods to enhance their degradation.

Catalytic degradation involves the use of a catalyst to accelerate the breakdown of a target compound. This can occur through either heterogeneous catalysis, where the catalyst is in a different phase from the reactants, or homogeneous catalysis, where they are in the same phase.

Studies on the catalytic degradation of 4-nitrophenol (B140041), a structurally related compound, have shown high efficiency using various nanocatalysts. For example, gold-supported flower-like NiAlTi LDH nanomaterials have been shown to be efficient in the catalytic degradation of 4-nitrophenol. Another study demonstrated the complete degradation of 4-nitrophenol within 15 minutes using a microwave-enhanced catalytic method with nickel oxide. nih.gov The catalytic reduction of 4-nitrophenol to the less toxic 4-aminophenol is a common and well-studied pathway, often utilizing metal nanoparticles as catalysts. mdpi.comnih.gov These findings suggest that similar catalytic approaches could be effective for the degradation of this compound.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are considered highly effective for the degradation of recalcitrant organic compounds.